molecular formula C12H23NO4 B15137747 N-Boc-MeVal

N-Boc-MeVal

Cat. No.: B15137747
M. Wt: 245.32 g/mol
InChI Key: JHELVJNRWQYMIA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is widely used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under mild conditions . The Boc group protects the amino functionality, preventing unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-MeVal can be synthesized through the reaction of N-methylvaline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high purity .

Mechanism of Action

The primary function of N-Boc-MeVal is to protect the amino group during chemical reactions. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

  • N-Boc-glycine
  • N-Boc-alanine
  • N-Boc-leucine

Comparison: N-Boc-MeVal is unique due to the presence of a methyl group on the valine moiety, which imparts different steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes this compound particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

methyl (2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate

InChI

InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3/t9-/m1/s1

InChI Key

JHELVJNRWQYMIA-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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